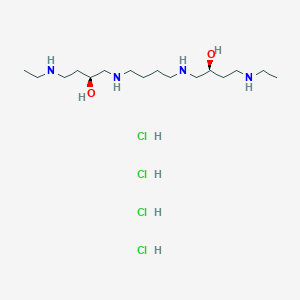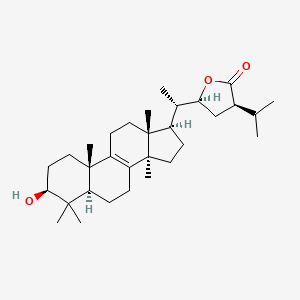
Ivospemin tetrahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of ivospemin tetrahydrochloride involves multiple steps, including the reaction of specific polyamine precursors under controlled conditions. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate polyamine precursors.
Reaction Conditions: The precursors undergo a series of reactions, including alkylation and hydroxylation, under controlled temperature and pH conditions.
Purification: The final product is purified using techniques such as crystallization and chromatography to obtain this compound in its pure form.
Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve large-scale reactions in specialized reactors, followed by rigorous purification processes to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Ivospemin tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Ivospemin tetrahydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study polyamine analogues and their interactions with other molecules.
Biology: The compound is utilized to investigate the role of polyamines in cellular processes such as DNA replication, gene expression, and protein synthesis.
Mécanisme D'action
The mechanism of action of ivospemin tetrahydrochloride involves its interaction with polyamine metabolic pathways. The compound exerts its effects by:
Inhibiting Polyamine Biosynthesis: this compound downregulates the enzyme ornithine decarboxylase, which is crucial for polyamine biosynthesis.
Inducing Polyamine Catabolism: It induces the enzyme spermidine/spermine-N1-acetyltransferase, leading to increased polyamine catabolism.
Molecular Targets: The compound targets polyamine metabolic enzymes and pathways, disrupting the balance of polyamines in cancer cells and inhibiting their proliferation.
Comparaison Avec Des Composés Similaires
Ivospemin tetrahydrochloride is unique among polyamine analogues due to its specific structure and mechanism of action. Similar compounds include:
Spermine: A naturally occurring polyamine involved in cellular metabolism.
Spermidine: Another natural polyamine with roles in cellular growth and proliferation.
N1,N12-Diethylspermine: A synthetic polyamine analogue with similar properties but different efficacy and toxicity profiles.
This compound stands out due to its enhanced ability to inhibit polyamine biosynthesis and induce catabolism, making it a potent candidate for cancer therapy .
Propriétés
| 259657-09-5 | |
Formule moléculaire |
C16H42Cl4N4O2 |
Poids moléculaire |
464.3 g/mol |
Nom IUPAC |
(2S)-4-(ethylamino)-1-[4-[[(2S)-4-(ethylamino)-2-hydroxybutyl]amino]butylamino]butan-2-ol;tetrahydrochloride |
InChI |
InChI=1S/C16H38N4O2.4ClH/c1-3-17-11-7-15(21)13-19-9-5-6-10-20-14-16(22)8-12-18-4-2;;;;/h15-22H,3-14H2,1-2H3;4*1H/t15-,16-;;;;/m0..../s1 |
Clé InChI |
SCDBHUCANIJZED-VNMXSFETSA-N |
SMILES isomérique |
CCNCC[C@@H](CNCCCCNC[C@H](CCNCC)O)O.Cl.Cl.Cl.Cl |
SMILES canonique |
CCNCCC(CNCCCCNCC(CCNCC)O)O.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






